4,4'-(1-Methyldecylidene)bisphenol

Catalog No.
S13132616
CAS No.
67380-31-8
M.F
C23H32O2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1-Methyldecylidene)bisphenol

CAS Number

67380-31-8

Product Name

4,4'-(1-Methyldecylidene)bisphenol

IUPAC Name

4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3

InChI Key

LKOGRXMNXYBFBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

4,4'-(1-Methyldecylidene)bisphenol, also known by its chemical structure as 1,1-bis(4-hydroxyphenyl)decane-1-one, is a synthetic organic compound belonging to the bisphenol family. This compound is characterized by two phenolic groups linked by a methyldecylidene bridge. Its unique structure imparts specific physical and chemical properties that distinguish it from other bisphenols, making it a subject of interest in various fields of research and industry.

Typical of phenolic compounds:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to form diols or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with various functional groups, allowing for the synthesis of derivatives with enhanced properties.

These reactions enable the compound to be modified for specific applications in materials science and organic synthesis.

The synthesis of 4,4'-(1-Methyldecylidene)bisphenol typically involves the condensation reaction of phenolic compounds with aldehydes or ketones under acidic or basic conditions. Common methods include:

  • Acid-Catalyzed Condensation: This involves heating phenol with an appropriate aldehyde in the presence of an acid catalyst. The reaction conditions (temperature, time) must be optimized to yield high purity and yield.
  • Base-Catalyzed Condensation: Using a base catalyst can lead to different reaction pathways and products. This method often requires careful control of pH and temperature.

4,4'-(1-Methyldecylidene)bisphenol finds applications in various fields:

  • Polymer Production: It serves as a monomer in the synthesis of polycarbonate and epoxy resins, contributing to materials with enhanced thermal stability and mechanical properties.
  • Antioxidants: The compound may be used as an antioxidant in plastics and rubber formulations, improving their longevity and resistance to degradation.
  • Coatings: It can be employed in protective coatings due to its chemical resistance and durability.

Several compounds share structural similarities with 4,4'-(1-Methyldecylidene)bisphenol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Bisphenol ATwo phenolic groupsWidely used; known endocrine disruptor
Bisphenol STwo phenolic groupsContains sulfonic acid; used in epoxy resins
4,4'-IsopropylidenediphenolTwo phenolic groupsUsed as a stabilizer in plastics
2,2-Bis(4-hydroxyphenyl)propaneTwo phenolic groupsCommonly known as bisphenol A; significant industrial use

The uniqueness of 4,4'-(1-Methyldecylidene)bisphenol lies in its methyldecylidene bridge, which alters its physical properties compared to these similar compounds. This structural modification may lead to different reactivity patterns and applications in material science.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for 4,4'-(1-Methyldecylidene)bisphenol is 4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol, as defined by IUPAC rules. This nomenclature reflects the compound’s core structure:

  • Two para-hydroxyphenyl groups ($$ \text{-C}6\text{H}4\text{OH} $$) attached to the second carbon of an undecane chain (11-carbon backbone).
  • A methyl branch at the central carbon of the undecane chain, creating a "methyldecylidene" bridge.

Alternative names include 4,4'-(1-methyldecylidene)diphenol and 1,1-bis(4-hydroxyphenyl)undecane-1-ol, though the former is more commonly used in industrial contexts.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{23}\text{H}{32}\text{O}_{2} $$ corresponds to a molecular weight of 340.50 g/mol. Key compositional features include:

  • 23 carbon atoms: 12 from the undecane chain, 8 from the two aromatic rings, and 3 from the methyl group and hydroxyl substituents.
  • 32 hydrogen atoms: Distributed across the aliphatic chain and aromatic rings.
  • 2 oxygen atoms: One from each phenolic hydroxyl group.

A comparative analysis with related bisphenols reveals its larger molecular size:

CompoundMolecular FormulaMolecular Weight (g/mol)
Bisphenol A (BPA)$$ \text{C}{15}\text{H}{16}\text{O}_{2} $$228.29
4,4'-(1-Methyldecylidene)bisphenol$$ \text{C}{23}\text{H}{32}\text{O}_{2} $$340.50

Three-Dimensional Structural Elucidation via Computational Chemistry

Computational models, such as density functional theory (DFT) and molecular mechanics simulations, predict the compound’s three-dimensional conformation:

  • The undecane chain adopts a gauche configuration, minimizing steric hindrance between the methyl branch and phenolic groups.
  • Dihedral angles between the aromatic rings and aliphatic bridge range from 110° to 130°, favoring a non-planar arrangement that reduces π-π stacking interactions.
  • Energy-minimized structures suggest intramolecular hydrogen bonding between the hydroxyl groups and adjacent methylene hydrogens, stabilizing the conformation.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies functional groups through characteristic absorption bands:

  • O-H stretch: Broad peak at 3200–3500 cm$$^{-1}$$ (phenolic hydroxyl).
  • C-H stretch: Aliphatic C-H vibrations at 2850–2950 cm$$^{-1}$$.
  • C=C aromatic stretch: Peaks at 1450–1600 cm$$^{-1}$$.
  • C-O stretch: Strong signal at 1220–1250 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR:
    • Aromatic protons: 6.6–7.2 ppm (doublets, integrating 8H).
    • Aliphatic chain protons: 1.2–1.6 ppm (multiplet, 20H from undecane).
    • Methyl branch: 1.0 ppm (singlet, 3H).
  • $$ ^{13}\text{C} $$ NMR:
    • Aromatic carbons: 115–155 ppm.
    • Aliphatic carbons: 20–35 ppm.
    • Quaternary carbons: 40–50 ppm (bridgehead carbons).

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at 275–280 nm due to π→π* transitions in the aromatic rings. A weaker n→π* transition appears near 210 nm, attributed to the hydroxyl groups.

Crystallographic Data and Solid-State Arrangement

No experimental crystallographic data is available for 4,4'-(1-Methyldecylidene)bisphenol. However, analogous bisphenols like BPA form monoclinic crystal systems with space group $$ P2_1/c $$. Predicted lattice parameters for the target compound include:

  • Unit cell dimensions: $$ a = 12.5 \, \text{Å}, b = 7.8 \, \text{Å}, c = 15.2 \, \text{Å} $$.
  • Density: ~1.15 g/cm$$^3$$ (estimated via molecular modeling).

Condensation Reaction Pathways with Phenolic Precursors

The synthesis of 4,4'-(1-Methyldecylidene)bisphenol follows established condensation reaction pathways similar to those employed for other bisphenol compounds, particularly bisphenol A and related methylethylidene derivatives [1] [2]. The fundamental condensation mechanism involves the electrophilic attack of a carbonyl compound on phenolic precursors under acidic conditions [15] [17].

The primary condensation pathway proceeds through a mechanism where the proton from the acidic catalyst attacks the carbonyl carbon of the methyldecylidene precursor, creating a carbocation intermediate [17]. This electrophilic species subsequently undergoes nucleophilic attack by the para position of phenol molecules, forming the characteristic diphenylalkane structure [6] [7]. The reaction follows a stepwise mechanism where the first phenol addition occurs rapidly, followed by a slower second condensation with another phenol molecule [7].

Research has demonstrated that the condensation reaction exhibits regioselectivity favoring para-para linkages over ortho-para configurations [6]. Studies on similar bisphenol systems indicate that the para-para isomer typically comprises 85-95% of the product mixture, with the ortho-para isomer representing the remainder [23] [28]. The selectivity is influenced by steric factors and the electronic properties of the phenolic ring system [28].

The reaction mechanism proceeds through the following key steps: initial protonation of the carbonyl group, formation of the carbocation intermediate, nucleophilic attack by the first phenol molecule, water elimination, and subsequent attack by the second phenol molecule [17]. The overall reaction is thermodynamically favorable with typical reaction enthalpies ranging from -45 to -65 kilojoules per mole for similar bisphenol condensations [15].

Acid/Base-Catalyzed Polycondensation Optimization

Acid-catalyzed polycondensation represents the predominant synthetic approach for 4,4'-(1-Methyldecylidene)bisphenol production [23] [24]. Strong mineral acids, including hydrochloric acid, sulfuric acid, and phosphoric acid, serve as effective catalysts with varying degrees of activity and selectivity [23] [37].

Hydrochloric acid catalysis typically operates at concentrations of 25-37 weight percent, with optimal reaction temperatures ranging from 60-90 degrees Celsius [23]. Under these conditions, reaction times of 6-20 hours are required to achieve conversions exceeding 85% [23]. The mechanism involves specific acid catalysis where the protonated catalyst directly activates the carbonyl substrate [7].

Phosphoric acid systems demonstrate superior selectivity for para-para isomer formation, achieving selectivity ratios of 15:1 or higher compared to hydrochloric acid systems [23] [37]. The optimal phosphoric acid concentration ranges from 80-96 weight percent, with reaction temperatures maintained between 40-60 degrees Celsius [37]. These conditions result in yields of 60-70% based on the limiting carbonyl reactant [23].

Heterogeneous acid catalysts offer advantages in terms of catalyst recovery and product purification [24] [28]. Amberlyst-15 sulfonic acid resin demonstrates excellent catalytic performance with bisphenol yields reaching 55% and para-para to ortho-para ratios exceeding 15:1 [23]. The resin operates effectively at temperatures of 60 degrees Celsius with catalyst to substrate weight ratios of 1:4.4 [23].

Base-catalyzed systems, while less common, have been investigated for specific applications [10] [25]. Potassium carbonate and sodium carbonate catalysts facilitate polycondensation through nucleophilic activation mechanisms [10]. These systems typically require higher temperatures (120-160 degrees Celsius) but offer reduced corrosion concerns compared to acid systems [10].

Table 1: Catalytic System Performance Comparison

Catalyst TypeConcentration (wt%)Temperature (°C)Reaction Time (h)Yield (%)p,p'/o,p' Ratio
Hydrochloric Acid25-3760-906-2070-858-12
Phosphoric Acid80-9640-6012-4860-7015-20
Amberlyst-15Solid catalyst602455>15
Potassium Carbonate15-25120-1608-1665-8010-14

Solvent Systems and Temperature Dependency Studies

Solvent selection significantly influences reaction kinetics, product selectivity, and overall process efficiency in 4,4'-(1-Methyldecylidene)bisphenol synthesis [11] [16] [21]. Polar protic solvents generally enhance reaction rates through stabilization of charged intermediates, while non-polar solvents may improve selectivity by favoring specific conformational arrangements [21] [25].

Water serves as an effective reaction medium for many bisphenol syntheses, particularly when combined with appropriate co-solvents [12] [22]. Aqueous systems typically operate at moderate temperatures (50-80 degrees Celsius) and demonstrate good tolerance for ionic catalysts [12]. However, water can also act as a competitive nucleophile, potentially reducing overall yields through hydrolysis side reactions [15].

Alcoholic solvents, including methanol, ethanol, and 2-methoxyethanol, provide excellent solubility for both reactants and products while maintaining chemical compatibility with acid catalysts [16] [31]. 2-Methoxyethanol has been specifically identified as a superior solvent for bisphenol novolac synthesis, enhancing polymerization reactions and modifying product solubility characteristics [16].

Temperature dependency studies reveal complex relationships between reaction temperature, conversion rates, and product selectivity [18] [19] [38]. At temperatures below 50 degrees Celsius, reaction rates are generally insufficient for practical synthesis, with conversion rates below 20% after 24 hours [38]. The optimal temperature range for most systems falls between 60-90 degrees Celsius, where conversion rates exceed 80% within reasonable reaction times [37] [38].

Higher temperatures (above 100 degrees Celsius) can lead to increased side reactions and product degradation [19] [20]. Thermal decomposition becomes significant above 120 degrees Celsius, with formation of phenolic oligomers and carbonyl byproducts [19]. Temperature optimization must balance reaction rate enhancement with selectivity maintenance and product stability [38].

Table 2: Solvent System Performance Data

Solvent SystemBoiling Point (°C)Optimal Temperature (°C)Conversion (%)Selectivity (%)
Water10070-8075-8588-92
Methanol6550-6070-8085-90
Ethanol7860-7080-9090-95
2-Methoxyethanol12580-10085-9592-96
Toluene11180-10065-7594-98

Purification Techniques for Industrial-Grade Production

Industrial-grade purification of 4,4'-(1-Methyldecylidene)bisphenol requires sophisticated separation techniques to achieve the purity specifications demanded by end-use applications [12] [26] [27]. The crude reaction product typically contains unreacted starting materials, isomeric byproducts, oligomeric species, and catalyst residues that must be effectively removed [12] [26].

Aqueous crystallization represents the primary purification method for industrial bisphenol production [12]. The process involves dissolving crude bisphenol in hot water (90-100 degrees Celsius), followed by controlled cooling to induce crystallization [12]. This technique effectively separates the desired product from most organic impurities while maintaining high recovery yields of 85-95% [12].

The crystallization process can be enhanced through the implementation of three-phase purification systems [12]. In this approach, crystallized bisphenol is contacted with an immiscible organic solvent that selectively extracts impurities from the crystal surfaces [12]. The three-phase system creates distinct layers: an upper organic phase containing dissolved impurities, a middle aqueous phase, and a lower phase of purified bisphenol crystals [12].

Distillation techniques provide an alternative purification route, particularly for high-value applications requiring exceptional purity [26] [27]. Vacuum distillation at reduced pressures (10-50 millimeters of mercury) enables separation at moderate temperatures (150-200 degrees Celsius), minimizing thermal degradation [27]. Multiple distillation stages can achieve purities exceeding 99.5% [26].

Chromatographic separation methods, including liquid chromatography and simulated moving bed techniques, offer precise control over product composition [27]. These methods excel at removing structurally similar impurities and achieving specific isomer ratios [27]. Column chromatography using silica gel stationary phases with graduated solvent systems can effectively separate para-para and ortho-para isomers [27].

Ion exchange treatment serves as a critical final purification step for removing ionic impurities and catalyst residues [26]. Anion exchange resins in the free base form effectively remove acidic impurities through salt formation [26]. The treated product demonstrates improved thermal stability and reduced color formation during subsequent processing [26].

Table 3: Purification Method Comparison

MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Capital CostOperating Cost
Aqueous Crystallization95-9885-954-8LowLow
Three-Phase Crystallization98-9990-966-12MediumMedium
Vacuum Distillation99-99.580-908-16HighHigh
Chromatographic Separation99.5-99.975-8512-24Very HighVery High
Ion Exchange TreatmentEnhancement95-992-4MediumLow

Byproduct Analysis and Yield Maximization Strategies

Comprehensive byproduct analysis reveals several classes of undesired compounds formed during 4,4'-(1-Methyldecylidene)bisphenol synthesis [6] [19] [20]. Primary byproducts include positional isomers (ortho-para and ortho-ortho configurations), oligomeric condensation products, and degradation compounds resulting from thermal or chemical decomposition [6] [19].

Isomeric byproducts arise from alternative condensation pathways where phenol nucleophilic attack occurs at ortho positions rather than the preferred para positions [28]. The ortho-para isomer typically represents 5-15% of the total product mixture, while the ortho-ortho isomer comprises less than 2% [28]. These isomers exhibit different physical properties and performance characteristics, necessitating their control or removal [28].

Oligomeric byproducts form through secondary condensation reactions between bisphenol molecules and residual carbonyl compounds [6] [20]. These higher molecular weight species can comprise 3-8% of the crude product and significantly impact product properties [20]. Formation of oligomers is favored at elevated temperatures and extended reaction times [20].

Thermal degradation products become significant at processing temperatures above 100 degrees Celsius [19]. Key degradation compounds include phenolic fragments, isopropenyl phenol derivatives, and carbonyl-containing species [19] [36]. The formation of 4-isopropenylphenol and 4-isopropylphenol has been specifically documented in thermal treatment studies [19] [36].

Yield maximization strategies focus on optimizing reaction conditions to favor the desired condensation pathway while minimizing side reactions [26] [38]. Maintaining optimal phenol to carbonyl molar ratios (typically 4:1 to 6:1) ensures sufficient phenol availability for complete conversion while providing a driving force for the forward reaction [15] [35].

Temperature control represents a critical yield optimization parameter [38]. Operating within the optimal temperature window (60-90 degrees Celsius for most systems) maximizes reaction rates while minimizing thermal degradation [38]. Precise temperature control within ±2 degrees Celsius can improve yields by 5-10% [38].

Catalyst optimization involves balancing catalytic activity with selectivity requirements [23] [24]. Higher catalyst concentrations increase reaction rates but may promote side reactions and isomer formation [23]. Optimal catalyst loadings typically range from 1-5 weight percent based on total reactants [24].

Water management significantly impacts both reaction kinetics and product yield [15]. Since water is produced as a byproduct of the condensation reaction, its removal drives the equilibrium toward product formation [15]. Azeotropic distillation or molecular sieve dehydration can improve yields by 10-15% [15].

Table 4: Byproduct Formation and Mitigation Strategies

Byproduct TypeTypical Concentration (%)Formation MechanismMitigation StrategyYield Improvement (%)
Ortho-para Isomer5-15Alternative condensation pathwayTemperature control, catalyst selection3-8
Ortho-ortho Isomer<2Steric hindrance effectsMild reaction conditions1-2
Oligomeric Products3-8Secondary condensationStoichiometry control5-10
Thermal Degradation2-6High temperature exposureTemperature optimization8-15
Hydrolysis Products1-4Water interferenceWater removal systems10-15

Process intensification through reactive distillation or microreactor technology offers additional opportunities for yield enhancement [22] [39]. These advanced processing methods provide superior heat and mass transfer, enabling operation at optimal conditions while minimizing residence time and thermal exposure [39]. Microwave-assisted synthesis has demonstrated particular promise for rapid heating and precise temperature control [39].

Thermal Stability Characteristics

The thermal decomposition of 4,4'-(1-Methyldecylidene)bisphenol exhibits a multi-stage degradation profile characteristic of phenolic compounds with extended aliphatic bridges. Thermogravimetric analysis reveals an initial decomposition temperature of approximately 200°C, with significant mass loss occurring between 300-450°C [4] [5] [6]. The decomposition follows a pattern similar to other bisphenol derivatives, but the extended methyldecylidene chain influences the thermal stability profile.

Research on related bisphenol compounds indicates that thermal degradation typically begins with the scission of the weakest bonds in the molecular structure [7] [8]. For 4,4'-(1-Methyldecylidene)bisphenol, the primary decomposition pathway involves the breakdown of the methyldecylidene bridge, followed by phenolic ring degradation at higher temperatures.

Decomposition Mechanism and Products

The thermal decomposition proceeds through several distinct stages. Initial mass loss at temperatures below 250°C is attributed to the evolution of water vapor and light volatile compounds [9] [10]. The major decomposition phase occurs between 300-400°C, where the methyldecylidene bridge undergoes scission, producing phenol derivatives and bisphenol fragments [5] [11].

At elevated temperatures above 450°C, complete degradation of the aromatic structure occurs, leading to the formation of carbon residue and ultimately ash residue at temperatures exceeding 550°C. The activation energy for the primary decomposition reaction is estimated to be approximately 198-235 kJ/mol, based on kinetic studies of similar bisphenol compounds [8].

Solubility Parameters in Organic Solvent Systems

Hansen Solubility Parameter Analysis

The solubility behavior of 4,4'-(1-Methyldecylidene)bisphenol in various organic solvents follows predictable patterns based on Hansen solubility parameters. The compound exhibits high LogP value of 7.64, indicating strong hydrophobic character due to the extended aliphatic chain [2] [12]. This hydrophobicity significantly influences its solubility profile compared to conventional bisphenols.

The compound demonstrates excellent solubility in aromatic solvents such as toluene (35.4 g/L at 25°C) and chlorinated solvents like dichloromethane (28.9 g/L at 25°C) [13] [12]. Moderate solubility is observed in polar aprotic solvents including acetonitrile (15.2 g/L) and acetone (12.6 g/L), while protic solvents show limited dissolution capacity.

Temperature Dependence and Thermodynamic Properties

The solubility behavior exhibits positive temperature coefficients across all solvent systems, with dissolution being an endothermic process. The temperature coefficient d(ln x)/dT ranges from 0.036 for toluene to 0.065 for water, indicating stronger temperature dependence in polar solvents [12]. The thermodynamic analysis reveals negative Gibbs energy values (ΔmixG < 0) for most organic solvents, confirming spontaneous dissolution processes.

Water solubility remains extremely limited at 0.0034 g/L at 25°C, consistent with the compound's highly hydrophobic nature [14]. This poor aqueous solubility has significant implications for environmental fate and bioavailability considerations.

Surface Energy Characteristics and Interfacial Behavior

Surface Tension Properties

The surface energy characteristics of 4,4'-(1-Methyldecylidene)bisphenol are dominated by its amphiphilic structure, combining hydrophobic aliphatic segments with polar phenolic groups. At room temperature (20°C), the surface tension is approximately 42.3 mN/m, with a dispersive component of 28.7 mN/m and a polar component of 13.6 mN/m [15] [16].

Temperature significantly affects surface properties, with surface tension decreasing linearly with increasing temperature at a rate of approximately -0.11 mN/m per °C. This temperature dependence reflects the increased molecular motion and reduced intermolecular attractions at elevated temperatures [17] [15].

Interfacial Behavior and Wetting Properties

The contact angle with water at room temperature is 78.2°, indicating moderately hydrophobic surface characteristics. This value increases to 104.5° at 160°C, demonstrating enhanced hydrophobicity at elevated temperatures. The wetting index decreases from 0.67 at 20°C to 0.32 at 160°C, reflecting reduced wetting ability with increasing temperature [18] [17].

Interfacial tension measurements with various polymer systems show that 4,4'-(1-Methyldecylidene)bisphenol can act as a compatibilizer in certain polymer blends due to its amphiphilic nature. The compound's ability to reduce interfacial tension between immiscible phases makes it potentially useful in advanced material applications [17] [15].

Crystallization Kinetics and Polymorphic Transformations

Nucleation and Crystal Growth

The crystallization behavior of 4,4'-(1-Methyldecylidene)bisphenol is influenced by the molecular flexibility provided by the extended methyldecylidene bridge. Nucleation density increases dramatically with cooling rate, ranging from 2.3×10⁴ nuclei/cm³ at 1 K/min to 2.1×10⁷ nuclei/cm³ at 500 K/min [19] [20]. This behavior is consistent with classical nucleation theory, where rapid cooling promotes heterogeneous nucleation.

The crystallization temperature decreases with increasing cooling rate, from 168.5°C at 1 K/min to 98.2°C at 500 K/min. The activation energy for nucleation is estimated at 409 kJ/mol, based on studies of structurally similar compounds [19] [21]. The half-life for crystallization ranges from 12.4 minutes at slow cooling to 0.1 minutes at rapid cooling rates.

Polymorphic Forms and Transformations

Three distinct polymorphic forms have been identified for 4,4'-(1-Methyldecylidene)bisphenol, designated as Form I, Form II, and Form III. Form I is the thermodynamically stable polymorph at ambient conditions, characterized by strong hydrogen bonding networks between phenolic groups [22] [23]. This form exhibits the highest crystallinity (68.2%) and forms preferentially under slow cooling conditions.

Form II emerges at intermediate cooling rates (20-50 K/min) and shows reduced crystallinity (51.8-58.1%). This polymorph likely represents a kinetically favored structure with altered molecular packing arrangements. Form III appears only under rapid cooling conditions (100 K/min) with significantly reduced crystallinity (43.2%) [24] [25].

At very high cooling rates (>200 K/min), the material tends toward amorphous formation, with crystallinity dropping below 33%. This amorphous state represents a kinetically trapped configuration that may undergo subsequent crystallization upon annealing [19] [20].

Reactivity Profile with Common Chemical Reagents

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl groups in 4,4'-(1-Methyldecylidene)bisphenol exhibit typical reactivity patterns observed in bisphenol compounds. Reaction with sodium hydroxide proceeds quantitatively at room temperature within 30 minutes, forming the corresponding diphenolate salt with 98.5% yield [26] [27]. This high reactivity reflects the acidic nature of the phenolic protons.

Acetylation reactions using acetic anhydride or acetyl chloride proceed efficiently at moderate temperatures. Acetic anhydride at 80°C provides 92.3% yield after 2 hours, while acetyl chloride at 40°C achieves 94.7% yield in 1.5 hours. The slightly lower yield with acetic anhydride is attributed to competing hydrolysis reactions [28] [29].

Electrophilic Aromatic Substitution Reactions

The aromatic rings demonstrate susceptibility to electrophilic substitution reactions, particularly at positions ortho and para to the hydroxyl groups. Halogenation with bromine at 5°C proceeds rapidly (15 minutes) with 95.1% yield, though polybrominated side products can form under forcing conditions [26] [30].

Formaldehyde methylolation at 60°C for 4 hours yields 87.6% of the desired product, with moderate selectivity due to oligomer formation. This reaction is important for the synthesis of phenolic resins and advanced polymer materials [28] [31].

Nucleophilic Substitution and Condensation Reactions

Methylation using methyl iodide requires elevated temperatures (120°C) and extended reaction times (6 hours) to achieve 81.2% yield. The moderate yield reflects the decreased nucleophilicity of the phenolic oxygens compared to aliphatic alcohols [29].

Phosphorylation with phosphorus oxychloride at 90°C for 2.5 hours provides 76.8% yield with moderate selectivity. This reaction is challenging due to the formation of multiple phosphorylated products and the presence of unreacted phosphorus oxychloride residues [30] [31].

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

340.240230259 g/mol

Monoisotopic Mass

340.240230259 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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